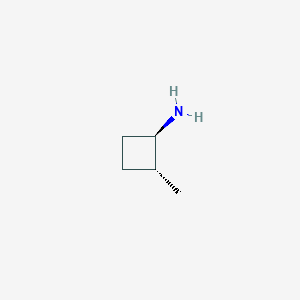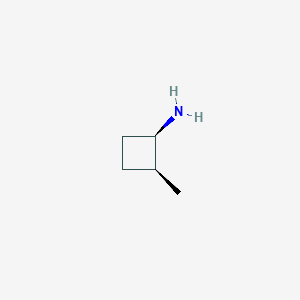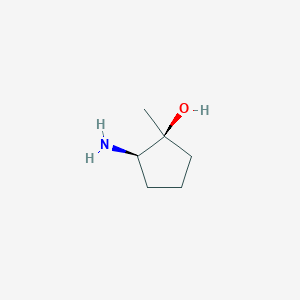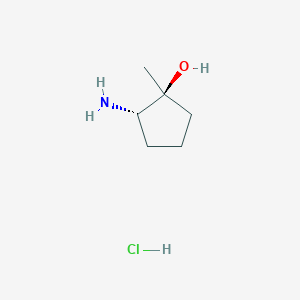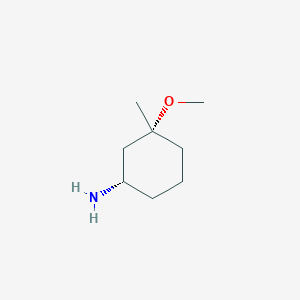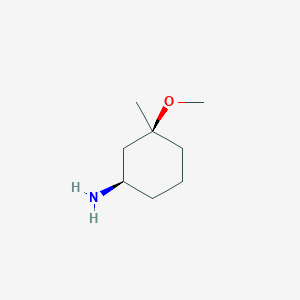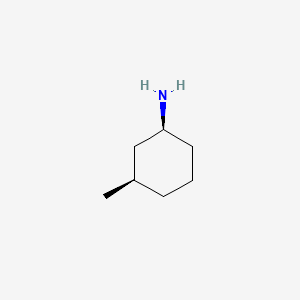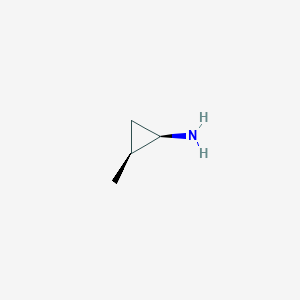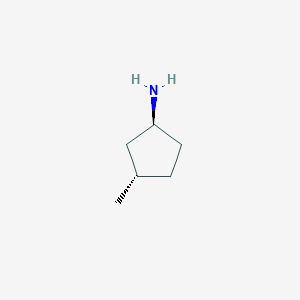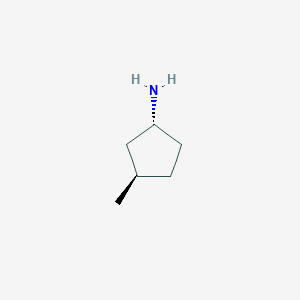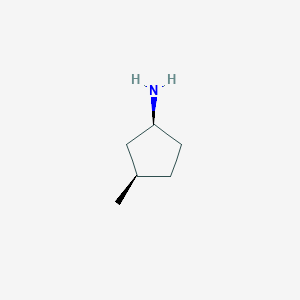
2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H19NO4S and a molecular weight of 273.34 g/mol . This compound is known for its unique structure, which includes an azetidine ring, an ethan-1-ol group, and a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of azetidine with ethan-1-ol under specific conditions to form the intermediate compound, which is then reacted with 4-methylbenzenesulfonyl chloride to produce the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The azetidine ring can undergo ring-opening reactions, which are crucial for its reactivity and interaction with other molecules. The ethan-1-ol group can form hydrogen bonds, enhancing its solubility and interaction with biological targets. The 4-methylbenzenesulfonate group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
2-(Azetidin-3-yl)ethan-1-ol 4-methylbenzenesulfonate can be compared with other similar compounds such as aziridines and other azetidines. Aziridines, for example, have a three-membered ring structure, which makes them more reactive but less stable compared to azetidines . Azetidines, with their four-membered ring, offer a balance between stability and reactivity, making them more suitable for certain applications. The presence of the ethan-1-ol and 4-methylbenzenesulfonate groups in this compound adds to its uniqueness and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-(azetidin-3-yl)ethanol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;7-2-1-5-3-6-4-5/h2-5H,1H3,(H,8,9,10);5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYGBLRGWNAXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
